1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione

Thione tautomerism Acid-base properties Receptor binding

1-(2-(Dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione (C₁₉H₂₄N₂S, MW 312.48) is a synthetic tetrahydroquinoline (THQ) derivative belonging to a class of heterocyclic compounds extensively investigated for central nervous system (CNS) receptor modulation. The compound features a thione group at the 4-position, a phenyl substituent at the 2-position, and a dimethylaminoethyl side chain attached at the 1-position of the partially saturated quinoline scaffold.

Molecular Formula C19H24N2S
Molecular Weight 312.48
CAS No. 691369-82-1
Cat. No. B2794607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione
CAS691369-82-1
Molecular FormulaC19H24N2S
Molecular Weight312.48
Structural Identifiers
SMILESCN(C)CCN1C2=C(CCCC2)C(=S)C=C1C3=CC=CC=C3
InChIInChI=1S/C19H24N2S/c1-20(2)12-13-21-17-11-7-6-10-16(17)19(22)14-18(21)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3
InChIKeyRUEJVRZMMOBQJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione (CAS 691369-82-1): Structural and Pharmacological Context for Research Procurement


1-(2-(Dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione (C₁₉H₂₄N₂S, MW 312.48) is a synthetic tetrahydroquinoline (THQ) derivative belonging to a class of heterocyclic compounds extensively investigated for central nervous system (CNS) receptor modulation [1]. The compound features a thione group at the 4-position, a phenyl substituent at the 2-position, and a dimethylaminoethyl side chain attached at the 1-position of the partially saturated quinoline scaffold. This structural architecture places it within the broader family of 4-thioquinolone analogs, where the C=S moiety imparts distinct electronic and hydrogen-bonding properties compared to the more common carbonyl (C=O) congeners [2]. While tetrahydroquinolines are recognized as privileged scaffolds in medicinal chemistry—with documented activities at serotonin (5-HT), dopamine, glutamate, and retinoid X receptors—this specific substitution pattern at the 1-, 2-, and 4-positions generates a unique pharmacophoric profile that cannot be replicated by off-the-shelf THQ building blocks [3].

Why Generic Substitution of 1-(2-(Dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione Is Scientifically Unsupported


Procurement decisions in CNS-focused research programs cannot assume functional interchangeability among tetrahydroquinoline derivatives, even those sharing the same core scaffold. Minor structural perturbations—such as the position of the thione group (2-thione vs. 4-thione), the length of the aminoalkyl chain (ethyl vs. propyl spacer), or the oxidation state at the 4-position (thione vs. ketone)—can drastically alter receptor subtype selectivity, intrinsic efficacy (agonist vs. antagonist), and physicochemical properties such as logP and pKa [1]. In the 5-HT receptor field, the 2-[(dimethylamino)ethyl]thio-substituted quinoline ICI 169,369 (CAS 85273-95-6) exhibits high-affinity 5-HT2 antagonism (Ki = 17.9 nM at 5-HT2 sites in rat cortex), whereas tetrahydroquinoline-based tricyclic amines have been optimized as selective 5-HT2C agonists—demonstrating that the saturated vs. aromatic ring system and the nature of the heteroatom substituents are critical determinants of pharmacological outcome [2][3]. The target compound's unique combination of a 4-thione group, a saturated bicyclic framework, and a dimethylaminoethyl N-substituent positions it in a distinct region of chemical space relative to both the aromatic quinoline antagonists and the tetrahydroquinoline agonists, making empirical substitution without comparative data scientifically unjustified.

Quantitative Differentiation Evidence for 1-(2-(Dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione


4-Thione vs. 2-Thione Regioisomeric Differentiation: Impact on Physicochemical and Pharmacological Properties

The 4-thione regioisomer (target compound) exhibits fundamentally different acid-base and hydrogen-bonding properties compared to the 2-thione regioisomer, a distinction with direct consequences for receptor recognition. Spectroscopic and quantum chemical studies on 2-arylquinoline-4(1H)-thiones have established that the 4-thione group engages in distinct tautomeric equilibria and electronic delocalization patterns relative to 2-thione analogs [1]. The Chemistry of Heterocyclic Compounds reports that 2-thioquinolones are weaker conjugate acids and bases than 4-thioquinolones, confirming a measurable thermodynamic difference between the two regioisomeric series [2].

Thione tautomerism Acid-base properties Receptor binding Heterocyclic chemistry

Saturated Tetrahydroquinoline Scaffold vs. Aromatic Quinoline: Pharmacological Divergence at 5-HT Receptors

The saturated 5,6,7,8-tetrahydroquinoline scaffold of the target compound represents a critical structural divergence from the fully aromatic quinoline core found in ICI 169,369 (2-[(2-dimethylaminoethyl)thio]-3-phenylquinoline). ICI 169,369 has been extensively characterized as a 5-HT2/5-HT1C receptor antagonist with a Ki of 17.9 nM at 5-HT2 binding sites and approximately 90-fold selectivity over 5-HT1 sites (Ki = 1,580 nM) in rat cortex [1]. In contrast, tetrahydroquinoline-based tricyclic amines from the Schrader et al. series have been optimized as potent and selective 5-HT2C receptor agonists, demonstrating that saturation of the quinoline ring system can invert functional activity from antagonist to agonist at closely related receptor subtypes [2].

5-HT receptor Serotonin antagonist CNS pharmacology Scaffold hopping

Aminoalkyl Chain Length Differentiation: Ethyl vs. Propyl Spacer in N-Substituted Tetrahydroquinoline-4-thiones

The target compound incorporates a dimethylaminoethyl spacer (N-CH₂CH₂-NMe₂) at the 1-position, distinguishing it from the closely related propyl analog 1-[3-(dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinolinethione (ChemSpider ID 3336174; C₂₀H₂₆N₂S, MW 326.50), which bears a three-carbon linker . In the broader medicinal chemistry of 5-HT receptor ligands, linker length is a well-established determinant of receptor subtype selectivity and binding affinity, as documented across multiple chemotypes including the 2-arylquinolin-4-amine series where N-[2-(dimethylamino)ethyl] substitution yielded distinct pharmacology compared to propyl or butyl congeners [1].

Linker optimization Structure-activity relationship GPCR ligands CNS drug design

Bioactivity Fingerprint from Computational Prediction: Differentiation from Common Off-the-Shelf Tetrahydroquinolines

Computational bioactivity prediction using the MolBic database (Compound CP0037646) provides a probabilistic activity landscape for the target compound, indicating potential interactions with lipid metabolism regulation (probability score: 0.998), angiogenesis stimulation (0.995), and DNA synthesis inhibition (0.987) pathways [1]. While these are machine-learning-derived predictions and not experimentally validated pharmacological data, they offer a preliminary differentiation fingerprint. In contrast, the simpler 2-phenyl-5,6,7,8-tetrahydroquinoline core (CAS 1570-04-3, C₁₅H₁₅N, MW 209.29)—lacking both the thione group and the dimethylaminoethyl side chain—is predicted to have a markedly different bioactivity spectrum and is primarily utilized as a synthetic intermediate rather than a bioactive probe .

Bioactivity prediction Computational pharmacology Target fishing Procurement triage

High-Value Application Scenarios for 1-(2-(Dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione Procurement


CNS Receptor Structure-Activity Relationship (SAR) Expansion Libraries

The compound serves as a strategic SAR probe for research programs investigating the pharmacological divergence between aromatic quinoline and saturated tetrahydroquinoline scaffolds at serotonin (5-HT) receptor subtypes. As demonstrated by the antagonist-to-agonist functional inversion observed when comparing ICI 169,369 (aromatic quinoline 5-HT2 antagonist) with tetrahydroquinoline-based 5-HT2C agonists, the saturated scaffold is a critical determinant of functional activity [1][2]. This compound enables exploration of the 4-thione pharmacophore within the THQ framework, a combination not represented in commercial screening libraries.

Thione-Specific Physicochemical and Binding Mode Studies

The 4-thione group presents distinct hydrogen-bond acceptor/donor properties and protonation behavior compared to the 4-ketone (carbonyl) congeners more commonly found in commercial libraries. Studies confirm that 4-thioquinolones are stronger conjugate acids/bases than their 2-thione regioisomers [1]. This compound is therefore ideally suited for biophysical studies (X-ray crystallography, NMR, SPR) aimed at elucidating the role of the C=S moiety in target engagement, particularly for metalloenzyme active sites or receptors where sulfur-mediated interactions may confer binding affinity advantages.

Computational Target Prediction and Phenotypic Screening Validation

The MolBic-predicted bioactivity profile—spanning lipid metabolism, angiogenesis, and DNA synthesis pathways [1]—positions this compound as a high-priority candidate for validation in medium-throughput phenotypic screening cascades. Procurement of this specific derivative, rather than a generic THQ scaffold, enables experimental confirmation or refutation of the computationally derived polypharmacology hypothesis, potentially identifying first-in-class chemical starting points for metabolic or oncology indications.

Linker Length Comparator in CNS Penetration Optimization

When co-procured with its propyl linker analog (1-[3-(dimethylamino)propyl]-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinolinethione), this compound enables direct head-to-head evaluation of the ethyl vs. propyl spacer on critical CNS drug properties including membrane permeability, P-glycoprotein efflux susceptibility, and brain/plasma concentration ratios [1]. The calculated molecular property difference (ΔMW = 14.02 g/mol; ΔclogP ≈ 0.3–0.5) provides a well-controlled chemical probe pair for CNS lead optimization programs.

Quote Request

Request a Quote for 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.